1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814790
InChI: InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-8(19-10(12,13)14)7(4-6)15(17)18/h2-4,9H,1H3
SMILES:
Molecular Formula: C10H7ClF3NO3S
Molecular Weight: 313.68 g/mol

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18814790

Molecular Formula: C10H7ClF3NO3S

Molecular Weight: 313.68 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C10H7ClF3NO3S
Molecular Weight 313.68 g/mol
IUPAC Name 1-chloro-1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-8(19-10(12,13)14)7(4-6)15(17)18/h2-4,9H,1H3
Standard InChI Key QZRXKWCTUOTENK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one (IUPAC name: 1-chloro-1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one) belongs to the class of α-chloro ketones. Its molecular formula is C₁₀H₇ClF₃NO₃S, with a molecular weight of 313.68 g/mol. The structure features:

  • A chloro group at the α-position of the ketone, enhancing electrophilicity.

  • A nitro group at the 3-position of the aromatic ring, contributing to electron-withdrawing effects.

  • A trifluoromethylthio group (-SCF₃) at the 4-position, known for its lipophilicity and metabolic stability.

The compound’s stereoelectronic profile is defined by the synergistic effects of these groups, which stabilize transition states during nucleophilic attacks. Key identifiers include:

PropertyValue
Molecular FormulaC₁₀H₇ClF₃NO₃S
Molecular Weight313.68 g/mol
Standard InChIInChI=1S/C10H7ClF3NO3S/c1-5(16)...
Canonical SMILESCC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)...

Synthesis and Manufacturing

The synthesis of 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically proceeds via a multi-step pathway:

  • Intermediate Preparation: 3-Nitro-4-(trifluoromethylthio)aniline is synthesized through nitration and thiolation of a precursor aromatic compound.

  • Chlorination: The aniline derivative undergoes chlorination using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in solvents such as dichloromethane.

  • Ketone Formation: A Friedel-Crafts acylation introduces the propan-2-one moiety, followed by purification via column chromatography.

Critical parameters include reaction temperature (maintained at 0–5°C during chlorination) and stoichiometric control to minimize byproducts. Yields exceeding 70% have been reported under optimized conditions.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by three functional groups:

Chloro Group Reactivity

The α-chloro ketone undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, reaction with sodium methoxide yields methoxy derivatives, while treatment with hydrazine forms hydrazones.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1-chloro-1-(3-amino-4-(trifluoromethylthio)phenyl)propan-2-one. This intermediate is pivotal for synthesizing bioactive analogs.

Trifluoromethylthio Stability

The -SCF₃ group resists oxidation under mild conditions but decomposes upon exposure to strong oxidants like KMnO₄, generating sulfonic acid derivatives.

Biological Activity and Mechanism of Action

Antimicrobial Properties

Studies on structurally similar compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism involves enzyme inhibition, particularly targeting bacterial DNA gyrase and fungal cytochrome P450.

Agricultural Applications

Derivatives of this compound act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Industrial and Research Applications

FieldApplicationExample
PharmaAntimicrobial drug developmentMethicillin-resistant S. aureus (MRSA)
OncologyChemotherapeutic agentsSolid tumor targeting
AgrochemHerbicide formulationsALS inhibitors for weed control
MaterialsPolymer crosslinking agentsEnhanced thermal stability

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